Iomeprol
Overview
Description
Iomeprol is a pharmaceutical compound used primarily as a radiocontrast agent in X-ray imaging. It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium. This compound is known for its high iodine content, which enhances the contrast of images obtained during radiographic procedures .
Preparation Methods
The preparation of Iomeprol involves several synthetic steps starting from 5-dimethylamino-2,4,6-triiodoisophthalic acid. The process includes:
Sulfonyl Chlorination Reaction: This step introduces a sulfonyl chloride group into the starting material.
Chloroacetylation Reaction: The intermediate product undergoes chloroacetylation to introduce a chloroacetyl group.
Amidation Reaction: The chloroacetylated intermediate is then subjected to amidation, forming an amide bond.
Hydroxylation Reaction: Finally, hydroxylation is performed to introduce hydroxyl groups, resulting in the formation of this compound.
Industrial production methods focus on optimizing yield, stability, and cost-effectiveness. The process is designed to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Iomeprol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iomeprol has a wide range of scientific research applications, including:
Medical Imaging: It is extensively used as a contrast agent in X-ray imaging to enhance the visibility of internal structures.
Environmental Studies: Research has been conducted on the transformation and ecotoxicological effects of this compound in various environments.
Biological Studies: Studies have investigated the effects of this compound on human blood components and its potential impact on cardiovascular functions.
Mechanism of Action
Iomeprol works by increasing the contrast of X-ray images. The high iodine content in the compound absorbs X-rays, making the areas where it accumulates appear more distinct on the radiograph. This property is particularly useful in visualizing blood vessels, organs, and other structures during diagnostic procedures .
Comparison with Similar Compounds
Iomeprol is compared with other iodinated contrast media such as diatrizoate, iohexol, iopamidol, and iopromide. These compounds share similar applications in medical imaging but differ in their chemical properties and safety profiles . This compound is noted for its low osmolality and viscosity, which contribute to its better tolerance and fewer side effects compared to some other contrast agents .
Similar Compounds
- Diatrizoate
- Iohexol
- Iopamidol
- Iopromide
This compound’s unique combination of low osmolality, low viscosity, and high iodine concentration makes it a preferred choice for many radiographic procedures .
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOADNQSYQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049061 | |
Record name | Iomeprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78649-41-9 | |
Record name | Iomeprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iomeprol [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iomeprol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iomeprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOMEPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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